molecular formula C19H22N2O4S B11589173 propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11589173
M. Wt: 374.5 g/mol
InChI Key: LGXWQIXMSGMCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused pyrimidine-thiazine bicyclic core. Key structural features include:

  • Substituents: A 3-methoxyphenyl group at position 6, contributing electron-donating effects via the methoxy group.
  • Ester moiety: A propan-2-yl ester at position 7, influencing lipophilicity and metabolic stability.
  • Functional groups: An 8-methyl group and a 4-oxo (keto) group, which may enhance hydrogen-bonding interactions with biological targets.

Characterization methods include IR, NMR (¹H and ¹³C), and mass spectrometry, as seen in related derivatives .

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-11(2)25-18(23)16-12(3)20-19-21(15(22)8-9-26-19)17(16)13-6-5-7-14(10-13)24-4/h5-7,10-11,17H,8-9H2,1-4H3

InChI Key

LGXWQIXMSGMCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the 3-methoxyphenyl and propan-2-yl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms.

Biology

This compound is of interest in biological research for studying enzyme interactions and protein binding. Its specific functional groups enable it to act as a probe for investigating biological pathways and molecular interactions.

Anticancer Activity

Recent studies highlight the compound's potential anticancer properties. In vitro assays indicate that it can inhibit the growth of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Propan-2-yl derivativeMCF-75.0
Analog AHeLa4.1

These findings suggest that structural modifications can enhance its cytotoxic effects against specific cancer types .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its structural features facilitate effective binding to active sites of enzymes involved in metabolic pathways related to cancer and other diseases .

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical synthesis processes enhances the development of new materials with specific functionalities.

Research indicates that this compound exhibits significant biological activities beyond anticancer effects. It may also influence various cellular pathways through enzyme inhibition or receptor modulation.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer activity of propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cells. The study analyzed various analogs to determine structure-activity relationships (SAR), revealing that modifications at specific positions enhanced potency.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's role as an enzyme inhibitor showed that it effectively inhibited key enzymes involved in cancer metabolism. The study utilized kinetic assays to evaluate binding affinity and inhibition constants, confirming its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence:

Compound Core Structure Key Substituents Synthetic Route Key Properties/Applications
Propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (Target) Pyrimido[2,1-b][1,3]thiazine 6-(3-methoxyphenyl), 7-(propan-2-yl ester), 8-methyl, 4-oxo Likely cyclocondensation of thiourea derivatives with chalcones (analogous to ) Potential biological activity (e.g., antimicrobial, anticancer); high lipophilicity due to ester
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 6-(3-ethoxy-4-propoxyphenyl), 7-(ethyl ester) Not detailed, but likely similar to target compound Increased steric bulk from alkoxy groups may reduce metabolic clearance
2-Methoxyethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 6-(4-benzyloxy-3-methoxyphenyl), 7-(2-methoxyethyl ester) Not detailed Benzyloxy group may enhance membrane permeability; ester choice impacts hydrolysis rates
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 6-(4-methoxyphenyl), 7-(allyl ester) Not detailed Allyl ester may confer reactivity (e.g., susceptibility to hydrolysis or conjugation)
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 4-chlorophenyl, methylthio, 7-cyano Cyclocondensation of chalcone with substituted oxazine Oxazine core reduces electron density compared to thiazine; cyano group may enhance stability
Ethyl 3-(3-phenylureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 3-phenylureido, 5-(2,4-dimethoxyphenyl) Reaction of isocyanates with thiazolo-pyrimidine precursors Ureido group enhances hydrogen-bonding potential; evaluated for anticancer activity

Key Structural and Functional Differences:

Core Heterocycle: Pyrimido[2,1-b][1,3]thiazine (target) vs. Thiazolo[3,2-a]pyrimidine : A smaller fused system with different pharmacophoric properties.

Substituent Effects :

  • Phenyl Ring Position : 3-Methoxyphenyl (target) vs. 4-methoxyphenyl : Meta substitution may alter steric and electronic interactions with biological targets.
  • Ester Groups : Propan-2-yl (target) vs. allyl or ethyl : Propan-2-yl esters are more hydrolytically stable than allyl but less polar than ethyl, affecting bioavailability.

Synthetic Complexity :

  • Compounds with alkoxybenzyl groups (e.g., ) require additional protection/deprotection steps, whereas simpler derivatives (e.g., ) are more straightforward to synthesize.

Cyano and ureido groups in analogs enhance binding to enzymes like kinases or proteases.

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX or ORTEP ) confirms the planar geometry of pyrimido-thiazines, critical for intercalation with DNA or proteins.
  • Pharmacological Potential: Methoxy and ester groups in the target compound align with bioisosteric strategies to optimize drug-like properties (e.g., logP, solubility) .
  • Limitations : Lack of direct pharmacological data for the target compound necessitates further in vitro/in vivo studies.

Biological Activity

Propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrimido[2,1-b][1,3]thiazine core with various substituents that influence its biological activity. The molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S with a molecular weight of 374.5g/mol374.5\,g/mol .

Property Value
Molecular FormulaC19H22N2O4S
Molecular Weight374.5 g/mol
IUPAC NameThis compound
InChI KeyLGXWQIXMSGMCQS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows it to modulate the activity of these targets effectively. This modulation can lead to various biological effects including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Tests : In vitro assays have demonstrated that this compound and its analogs can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds vary significantly based on structural modifications .
Compound Cell Line IC50 (µM)
Propan-2-yl derivativeMCF-75.0
Analog AHeLa4.1

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in biochemical assays. Its structural features allow it to bind effectively to active sites of enzymes involved in metabolic pathways related to cancer and other diseases.

Case Studies

  • Study on Anticancer Properties : A recent study synthesized several derivatives of the pyrimido-thiazine core and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
  • Mechanistic Studies : Another research focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.